2-bromo-N-methylbutanamide
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Overview
Description
2-Bromo-N-methylbutanamide is an organic compound with the molecular formula C5H10BrNO It is a brominated amide, which means it contains both a bromine atom and an amide functional group
Preparation Methods
The synthesis of 2-bromo-N-methylbutanamide can be achieved through a two-step reaction process. The first step involves the bromination of N-methylbutanamide, followed by the substitution of the bromine atom with an amide group. This method is commonly used in laboratory settings. Industrial production methods may involve similar steps but are optimized for larger scale production and efficiency.
Chemical Reactions Analysis
2-Bromo-N-methylbutanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form N-methylbutanamide.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products depending on the reagents and conditions used.
Common reagents for these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N-methylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, although specific uses in medicine are still under investigation.
Industry: It may be used in the production of other chemicals or materials that require brominated intermediates.
Mechanism of Action
The mechanism by which 2-bromo-N-methylbutanamide exerts its effects involves the reactivity of the bromine atom and the amide group. The bromine atom can participate in substitution reactions, while the amide group can engage in hydrogen bonding and other interactions. These properties make the compound useful in various chemical reactions and applications.
Comparison with Similar Compounds
2-Bromo-N-methylbutanamide can be compared with other brominated amides and similar compounds:
2-Bromo-N-butyl-N-methylbutanamide: Similar structure but with a butyl group instead of a methyl group.
N-Methylbutanamide: Lacks the bromine atom, making it less reactive in certain types of reactions.
2-Bromoacetamide: Contains a bromine atom but has a different carbon chain length and structure.
Properties
IUPAC Name |
2-bromo-N-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-3-4(6)5(8)7-2/h4H,3H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVVSARKTCRRRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311871 |
Source
|
Record name | 2-Bromo-N-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42275-49-0 |
Source
|
Record name | 2-Bromo-N-methylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42275-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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